molecular formula C21H34O3 B3048070 Ethyl 4-dodecoxybenzoate CAS No. 154845-75-7

Ethyl 4-dodecoxybenzoate

Cat. No.: B3048070
CAS No.: 154845-75-7
M. Wt: 334.5 g/mol
InChI Key: SDXWEBNLTREFCQ-UHFFFAOYSA-N
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Description

Ethyl 4-dodecoxybenzoate is an organic compound with the molecular formula C21H34O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the para-position is replaced by a dodecoxy group. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-dodecoxybenzoate can be synthesized through the esterification of 4-dodecoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process. The product is then purified using distillation or crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-dodecoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 4-dodecoxybenzoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to an alcohol by the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

  • Ethyl 4-ethoxybenzoate
  • Ethyl 4-methoxybenzoate
  • Ethyl 4-butoxybenzoate

Comparison: Ethyl 4-dodecoxybenzoate is unique due to its long dodecoxy chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This long chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in material science and organic synthesis .

Properties

IUPAC Name

ethyl 4-dodecoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-3-5-6-7-8-9-10-11-12-13-18-24-20-16-14-19(15-17-20)21(22)23-4-2/h14-17H,3-13,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXWEBNLTREFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477688
Record name ethyl 4-dodecoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154845-75-7
Record name ethyl 4-dodecoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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